alpha-D-Mannose

Descripción general

Descripción

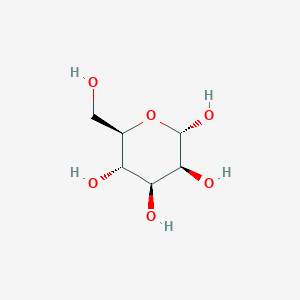

Alpha-D-Mannose is a natural aldohexose sugar, a C-2 epimer of glucose . It is a monosaccharide that is absorbed but not metabolized by the human body . It is found in many fruits and also occurs naturally in the human body . This compound is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria .

Synthesis Analysis

This compound can be obtained from both plants and microorganisms . Chemical synthesis and biotransformation of this compound from D-fructose or D-glucose by using D-mannose isomerases, D-lyxose isomerases, and cellobiose 2-epimerase have been intensively studied .Molecular Structure Analysis

This compound contains total 24 bonds; 12 non-H bonds, 1 rotatable bond, 1 six-membered ring, 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 1 ether (aliphatic) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .Chemical Reactions Analysis

This compound is a critical component of polysaccharides and glycoproteins. It has been widely used in the food, pharmaceutical, and poultry industries, acting as the source of dietary supplements, starting material for the synthesis of drugs, and blocking colonization in animal feeds . It is also involved in the cleavage of the α form of mannose .Physical And Chemical Properties Analysis

This compound is a glyconutrient with high research value in basic science because of its structure and function . As this compound has a hemiacetal hydroxyl group in its structure, it has a certain degree of reduction property and can increase the color when used in the food industry .Aplicaciones Científicas De Investigación

Alpha-D-Mannose has been shown to stimulate insulin release, protect against alloxan, induce the reduction of pyridine nucleotides, augment lactate output, and undergo oxidation in rat pancreatic islets (Sener et al., 1982).

It has been used as a competitor inhibitor of mannose binding by E. coli, which can prevent urinary tract infection in mice (Aronson et al., 1979).

In the field of cellular biology, it is essential for the maturation of N-linked oligosaccharides in mammalian cells, as shown by studies on the Saccharomyces cerevisiae processing alpha 1,2-mannosidase (Lipari et al., 1995).

In reproductive biology, inhibition of the mouse sperm surface alpha-D-mannosidase inhibits sperm-egg binding in vitro without affecting sperm motility or the sperm acrosome (Cornwall et al., 1991).

It induces an endonuclease responsible for DNA laddering in plant cells, offering insights for studying apoptosis in plant cells (Stein & Hansen, 1999).

D-mannose supplementation suppresses immunopathology in mouse models of autoimmune diabetes and airway inflammation, and increases the proportion of Foxp3+ regulatory T cells (Zhang et al., 2017).

In metabolic studies, rat liver alpha-N-acetylglucosaminyl phosphodiesterase, which removes N-acetyl-glucosamine residues from phosphorylated high mannose oligosaccharides, directs enzyme targeting to lysosomes (Varki & Kornfeld, 1980).

This compound is used in various industries like food, medicine, and cosmetics, exhibiting benefits for the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections (Wu, Zhang, & Mu, 2019).

It holds high research value in basic science due to its structure and function, being a glyconutrient (Hu et al., 2016).

Mecanismo De Acción

Alpha-D-Mannose has been proposed as an alternative approach for managing urinary tract infections since it can inhibit the bacterial adhesion to the urothelium . The mechanism of action of this compound does not involve a metabolic or immunological action while there is uncertainty regarding the pharmacological action .

Direcciones Futuras

Alpha-D-Mannose is a great hope as a nutraceutical in drug discovery, against CDG, diabetes, obesity, lung disease, and autoimmune diseases. Recent findings of anti-tumor activity make it interesting along with its role in drug delivery enhancing techniques . The existing literature permits to conclude that the anti-adhesive effect of this compound cannot be considered as a pharmacological effect and, therefore, this compound-based products should be classified as medical devices composed of substances .

Propiedades

IUPAC Name |

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015858 | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Information not available., Solid | |

| Record name | alpha-D-Mannopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

713.0 mg/mL at 17 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

7296-15-3, 101357-07-7, 3458-28-4 | |

| Record name | α-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3F28J9G0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

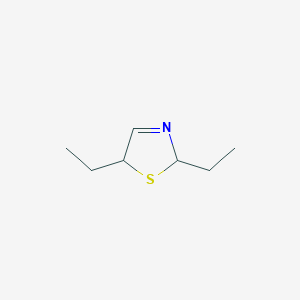

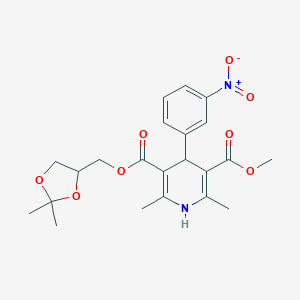

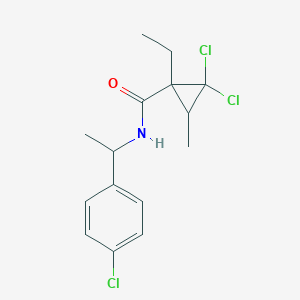

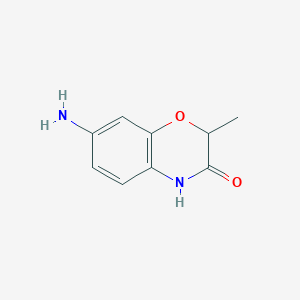

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does alpha-D-mannose interact with lectins?

A1: this compound binds specifically to certain lectins. For example, the lectin Concanavalin A (Con A) exhibits high affinity for this compound residues. [, , , , ] This interaction is often studied using techniques like lectin histochemistry and agglutination assays. [, , ]

Q2: What are the downstream effects of this compound binding to its targets?

A2: The effects of this compound binding depend on the target molecule. In the context of fertilization, this compound residues on the zona pellucida of pig oocytes may act as components of sperm receptors, potentially inducing acrosome reaction and facilitating sperm penetration. [] In other systems, this compound-containing glycoproteins might be involved in apoptosis regulation. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C6H12O6 and its molecular weight is 180.16 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While the provided papers do not contain detailed spectroscopic data, techniques like NMR spectroscopy have been used to characterize this compound-containing compounds and their derivatives. [, ]

Q5: Has computational chemistry been used to study this compound?

A5: While the provided papers do not focus on computational studies of this compound, molecular modeling was used to investigate the interaction of a brominated derivative of mannose with a lectin. [] This suggests the potential for applying computational methods to understand this compound interactions.

Q6: Are there any formulation strategies mentioned for this compound?

A6: The provided papers do not discuss specific formulation strategies for this compound.

Q7: Is there any information on the safety and toxicity of this compound?

A7: The provided research papers primarily focus on the biochemical and molecular aspects of this compound and do not contain detailed safety or toxicity data.

Q8: What is known about the pharmacokinetics and pharmacodynamics of this compound?

A8: The provided papers primarily focus on biochemical and cellular studies and do not provide information on the pharmacokinetics or pharmacodynamics of this compound.

Q9: How does the distribution of this compound residues vary across different biological systems?

A9: Research indicates that the distribution of this compound residues is not uniform. Lectin histochemical studies have revealed variations in the presence and localization of this compound-containing glycoconjugates in different tissues and cell types, such as in the epididymal ductuli efferentes of lizards [], the scrotal skin of horses [], and the epiphyseal cartilage-plate of rabbit tibia. []

Q10: What are the potential implications of altered this compound expression in disease?

A10: Although not extensively covered in the provided papers, alterations in glycosylation patterns, including those involving this compound, have been linked to various pathological conditions. For example, abnormal glycoprotein expression in the placenta, including changes in this compound-containing glycoproteins, has been associated with intrauterine growth retardation (IUGR). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.